molecular formula C6H13NO2 B13655652 Isopropyl 3-aminopropanoate

Isopropyl 3-aminopropanoate

Cat. No.: B13655652
M. Wt: 131.17 g/mol
InChI Key: ZOPZESRASFRAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 3-aminopropanoate can be synthesized through the esterification of 3-aminopropanoic acid with isopropanol. One common method involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the reaction. The reaction mixture is typically heated under reflux conditions to drive the esterification to completion. After the reaction, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of propan-2-yl 3-aminopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-aminopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 3-aminopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propan-2-yl 3-aminopropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active 3-aminopropanoic acid, which can participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-aminopropanoate: Similar structure but with the amino group at the 2-position.

    Propan-2-yl 3-aminobutanoate: Similar structure but with an additional carbon in the backbone.

    Propan-2-yl 3-aminopropanoate hydrochloride: The hydrochloride salt form of the compound

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

propan-2-yl 3-aminopropanoate

InChI

InChI=1S/C6H13NO2/c1-5(2)9-6(8)3-4-7/h5H,3-4,7H2,1-2H3

InChI Key

ZOPZESRASFRAIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCN

Origin of Product

United States

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